molecular formula C17H22N4O3 B2462882 N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013766-15-8

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2462882
CAS No.: 1013766-15-8
M. Wt: 330.388
InChI Key: RLZHBOMBJLWUHG-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a carbamoylphenyl group, a propoxy group, and a propyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-carbamoylphenylhydrazine with 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)benzamide: Shares the carbamoylphenyl group but lacks the pyrazole ring and propoxy group.

    4-amino-N-(4-carbamoylphenyl)benzamide: Contains an amino group instead of the pyrazole ring.

    N-(4-carbamoylphenyl)-4-nitrobenzamide: Features a nitro group instead of the pyrazole ring.

Uniqueness

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the pyrazole ring, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-3-9-21-11-14(17(20-21)24-10-4-2)16(23)19-13-7-5-12(6-8-13)15(18)22/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZHBOMBJLWUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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